molecular formula C19H16N6O5 B2874159 N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922060-99-9

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2874159
CAS No.: 922060-99-9
M. Wt: 408.374
InChI Key: YXLKGJRTUNCMBH-UHFFFAOYSA-N
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Description

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, a nitrobenzyl group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic synthesis. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, the introduction of the nitrobenzyl group, and the attachment of the furan-2-carboxamide moiety. Common reagents and conditions used in these steps include:

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of Nitrobenzyl Group: This step often involves nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.

    Attachment of Furan-2-carboxamide Moiety: This can be accomplished through amide coupling reactions using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Reduction of Carbonyl Group: Formation of the corresponding alcohol derivative.

    Substitution of Nitro Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound can be explored as a potential drug candidate for various therapeutic areas, including anti-cancer and anti-inflammatory treatments.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving pyrazolo[3,4-d]pyrimidine derivatives.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related compounds and their effects on cellular processes.

    Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and may have similar biological activities.

    Nitrobenzyl Derivatives: Compounds with a nitrobenzyl group can exhibit similar reactivity and biological properties.

    Furan-2-carboxamide Derivatives: These compounds may have comparable chemical properties and applications.

Uniqueness

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrobenzyl group, pyrazolo[3,4-d]pyrimidine core, and furan-2-carboxamide moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O5/c26-18(16-5-2-8-30-16)20-6-7-24-17-15(10-22-24)19(27)23(12-21-17)11-13-3-1-4-14(9-13)25(28)29/h1-5,8-10,12H,6-7,11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLKGJRTUNCMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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